Thermal Stability: IMP Sodium Salt vs. Alkali and Alkaline Earth Salts
Thermal analysis of IMP in acidic form and as alkali and alkaline earth salts (lithium, potassium, magnesium, calcium, strontium, and barium), all prepared from the sodium salt, reveals a unified decomposition threshold at temperatures above 200 °C [1]. Below 200 °C, only water loss occurs across all salt forms; above this temperature, all nucleotides become unstable and decompose, releasing water, isocyanic acid, and hydrocyanic acid [1]. The sodium salt exhibits hydration ranging from 4 to 7.5 H₂O molecules, with the specific hydration state influencing crystal conformation and molecular packing as demonstrated by comparative crystallographic analysis of decahydrate (C₁₀H₁₂N₄O₈P⁻·Na⁺·10H₂O) vs. octahydrate (C₁₀H₁₂N₄O₈P⁻·Na⁺·8H₂O) forms, where differences in hydration shell organization destroy the twofold symmetry present in the less hydrated form [2]. This hydration-dependent conformational variation affects the compound's physical behavior during processing and storage, with the 200 °C decomposition threshold establishing a firm upper temperature limit for any food product containing IMP additives.
| Evidence Dimension | Thermal stability and decomposition temperature |
|---|---|
| Target Compound Data | Stable with only water loss up to 200 °C; decomposition above 200 °C; hydration: 4 to 7.5 H₂O molecules (sodium salt) |
| Comparator Or Baseline | IMP in acidic form, lithium salt, potassium salt, magnesium salt, calcium salt, strontium salt, barium salt — all exhibit same threshold: water loss only up to 200 °C, decomposition above 200 °C |
| Quantified Difference | No significant difference in thermal stability threshold across salt forms (all decompose above 200 °C); sodium salt serves as synthetic precursor for all other forms |
| Conditions | Thermogravimetry (TG), differential thermal analysis (DTA), differential scanning calorimetry (DSC), and TG-FTIR evolved gas analysis |
Why This Matters
Establishes sodium salt as the synthetic precursor for all IMP salt forms and defines the critical 200 °C processing limit for any IMP-containing formulation regardless of cation identity.
- [1] de Jesus JHF, et al. Thermal behavior of inosine 5′-monophosphate in acidic form and as alkali and alkaline earth salts. Food Chem. 2018;258:199-205. PMID: 29655723. View Source
- [2] Sriram M, et al. Comparison of two hydrated forms of sodium inosine 5′-monophosphate. Acta Crystallogr C. 1991;47(Pt 3):507-10. PMID: 2069766. View Source
